![molecular formula C14H11FO3 B2443332 2-[(3-Fluorobenzyl)oxy]benzoic acid CAS No. 360778-48-9](/img/structure/B2443332.png)
2-[(3-Fluorobenzyl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid typically involves the reaction of 3-fluorobenzyl alcohol with 2-hydroxybenzoic acid under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ester bond, followed by acidification to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(3-Fluorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-[(3-Fluorobenzyl)oxy]benzoic acid exhibits significant potential as an anti-inflammatory and analgesic agent. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenase enzymes, which are pivotal in inflammation pathways. Studies have indicated that compounds with fluorinated aromatic systems often possess enhanced pharmacological properties due to improved lipophilicity and metabolic stability .
Case Study: Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce inflammation markers in various cell lines, suggesting its potential for developing new anti-inflammatory drugs. For instance, a study showed that it effectively inhibited the production of pro-inflammatory cytokines in models of acute lung injury .
The compound's interaction with specific molecular targets allows it to modulate various biochemical pathways. Research indicates that it can act on peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation control .
Case Study: Analgesic Effects
In animal models, this compound demonstrated dose-dependent analgesic effects comparable to traditional NSAIDs. In tests involving acetic acid-induced writhing in rats, the compound significantly reduced pain responses, indicating its potential for treating pain without the gastric side effects commonly associated with other NSAIDs.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis for creating more complex molecules. Its functional groups allow for various chemical transformations, including esterification and nucleophilic substitutions, making it valuable in the synthesis of pharmaceuticals and specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-[(3-Fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The fluorine atom in the benzyl group enhances the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
- 2-[(2-Fluorobenzyl)oxy]benzoic acid
- 3-[(2-Fluorobenzyl)oxy]benzoic acid
- 4-[(2-Fluorobenzyl)oxy]benzoic acid
Comparison: 2-[(3-Fluorobenzyl)oxy]benzoic acid is unique due to the position of the fluorine atom on the benzyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in biochemical research .
Biologische Aktivität
2-[(3-Fluorobenzyl)oxy]benzoic acid is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic applications. The presence of the fluorine atom in the benzyl group is believed to enhance its biological activity, making it a subject of interest for medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by its molecular formula C14H11FO3 and a molecular weight of approximately 246.23 g/mol. The structural features include:
- Aromatic ring : Provides stability and potential for interaction with biological targets.
- Fluorobenzyl ether moiety : Enhances lipophilicity, which may improve bioavailability.
- Carboxylic acid group : Capable of participating in various chemical reactions, including esterification and nucleophilic substitutions.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties , similar to non-steroidal anti-inflammatory drugs (NSAIDs). This section summarizes key findings related to its biological activities.
Anti-inflammatory Activity
Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathways. The inhibition of COX-2 specifically has been linked to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β. For example, in a rat model induced with lipopolysaccharides (LPS), treatment with this compound resulted in:
- Significant reduction in TNF-α levels (5.70 ± 1.04 × 10³ pg/mL, p < 0.001).
- Decreased IL-1β concentrations (2.32 ± 0.28 × 10³ pg/mL, p < 0.001).
- Improvement in histopathological parameters such as reduced lung injury and white blood cell counts.
Analgesic Activity
The analgesic effects of the compound were assessed through various models, including heat-induced pain tests and acetic acid-induced writhing tests in rats. Results indicated:
- A dose-dependent increase in nociceptive response time.
- A decrease in nociceptive response count compared to control groups treated with traditional NSAIDs like acetylsalicylic acid (ASA).
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Fluorobenzyl ether | Anti-inflammatory, analgesic |
Acetylsalicylic acid (ASA) | Acetyl group | Anti-inflammatory, but with gastrointestinal side effects |
Flurbiprofen | Non-fluorinated analog | Well-documented anti-inflammatory |
This table illustrates that while many compounds exhibit anti-inflammatory properties, the inclusion of fluorinated groups may enhance the efficacy and reduce side effects associated with traditional NSAIDs.
Case Studies
Several case studies have explored the pharmacokinetics and safety profiles of this compound:
- Pharmacokinetics Study : In rats administered a single dose of the compound, the maximum plasma concentration was observed at Cmax=0.57±0.02μg/mL with an elimination half-life of T1/2=39.4±3.9 minutes.
- Toxicity Assessment : Compared to ASA, toxicity studies indicated that this compound exhibited significantly lower gastric mucosal erosion, suggesting a safer profile for long-term use.
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCZMWYFCOWBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.